N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine is a tertiary benzylamine derivative with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol. This compound features a 3-(aminomethyl)benzyl core, distinguishing it from its more widely available 2-substituted positional isomer (CAS 923183-54-4).

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B12933042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC(C)N(C)CC1=CC=CC(=C1)CN
InChIInChI=1S/C12H20N2/c1-10(2)14(3)9-12-6-4-5-11(7-12)8-13/h4-7,10H,8-9,13H2,1-3H3
InChIKeyAEXPPRUUJRVFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine (CAS 926237-91-4): Key Physicochemical & Structural Baseline for Procurement


N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine is a tertiary benzylamine derivative with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol . This compound features a 3-(aminomethyl)benzyl core, distinguishing it from its more widely available 2-substituted positional isomer (CAS 923183-54-4) . The presence of both a primary amine (on the 3-aminomethyl group) and a tertiary amine (isopropyl/methyl-substituted) confers distinct physicochemical and potential biological interaction profiles that are critical for applications in medicinal chemistry and chemical biology .

Why N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine Cannot Be Replaced by Generic Analogs: The Critical Role of Substitution Pattern in Biological & Chemical Performance


Substituting N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine with a generic 'benzylamine' or its 2-substituted isomer is not scientifically valid. The position of the aminomethyl group on the benzene ring (meta vs. ortho) directly influences molecular geometry, electronic distribution, and, consequently, binding affinity to biological targets such as amine oxidases (e.g., VAP-1/SSAO) [1]. While the 2-isomer (CAS 923183-54-4) is commercially available at 95% purity, its distinct spatial orientation can lead to drastically different interaction profiles with enzymes or receptors compared to the 3-isomer . This positional specificity is a cornerstone of structure-activity relationship (SAR) studies, and using an incorrect isomer can invalidate experimental outcomes, particularly in drug discovery programs targeting enzymes like VAP-1 where species-specific binding pockets are highly sensitive to ligand geometry [1].

Quantitative Differentiation of N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine: Evidence-Based Performance Against Key Comparators


Positional Isomerism: 3-Substituted Benzylamine Core Confers Distinct Physicochemical Properties vs. 2-Isomer

The 3-(aminomethyl)benzyl substitution pattern in the target compound creates a distinct molecular geometry compared to its 2-substituted isomer (CAS 923183-54-4). While both share the same molecular formula (C12H20N2) and weight (192.30 g/mol), the meta-substitution on the benzene ring alters the compound's dipole moment, steric hindrance, and potential for intermolecular interactions . This is a critical differentiator in receptor binding and enzyme inhibition assays, as the ortho-isomer's steric congestion can impede access to active sites, whereas the meta-isomer offers a more favorable spatial arrangement for binding . Although direct head-to-head bioactivity data for these specific isomers is not available in the public domain, the principle of positional isomerism is a well-established driver of differential biological activity in benzylamine derivatives [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

VAP-1 Inhibition: Class-Level Potency and Species Selectivity Informs Target Compound's Potential

Benzylamine derivatives, as a class, are recognized inhibitors of Vascular Adhesion Protein-1 (VAP-1), a key target in inflammatory diseases [1]. Studies comparing rodent and human VAP-1 highlight significant species-specific differences in inhibitor sensitivity, underscoring the need for precise chemical tools [1]. For instance, the larger hydrophobic compound 35c from Astellas demonstrated IC50 values of 20 nM against human VAP-1 and 72 nM against rat VAP-1, illustrating how subtle structural modifications can tune species selectivity [2]. While specific IC50 data for N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine is not publicly available, its core benzylamine scaffold positions it within this pharmacologically relevant class. Its unique 3-substitution pattern may offer a distinct selectivity profile compared to other benzylamine-based VAP-1 inhibitors, making it a valuable probe for exploring species-specific enzyme interactions.

Inflammation VAP-1 Inhibitor Drug Discovery

Purity and Sourcing: Commercial Availability of the 3-Isomer vs. Prevalent 2-Isomer

A key differentiator for procurement is the commercial landscape. N-[2-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine (CAS 923183-54-4) is readily available from multiple suppliers with a standard purity of 95% . In contrast, the 3-isomer (CAS 926237-91-4) is less commonly stocked, making its procurement a more specialized endeavor . This scarcity often correlates with higher cost and longer lead times but is essential for research where the meta-substitution pattern is non-negotiable. Selecting the 3-isomer is not a commodity purchase; it is a strategic decision driven by specific structural requirements in a research program.

Chemical Procurement Research Reagent Sourcing Strategy

Optimal Application Scenarios for N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies for VAP-1/SSAO Inhibitors

This compound is best utilized in medicinal chemistry programs focused on developing novel Vascular Adhesion Protein-1 (VAP-1) inhibitors. Its unique 3-substituted benzylamine core allows researchers to systematically probe the impact of meta-substitution on enzyme binding affinity and species selectivity [1]. By comparing its activity profile against the 2-isomer or other benzylamine derivatives, scientists can build a precise SAR model to guide the optimization of lead candidates for inflammatory diseases [REFS-1, REFS-2].

Chemical Biology Probe Development for Amine Oxidase Enzymes

The compound serves as a valuable chemical biology probe for investigating the function of copper-containing amine oxidases, including VAP-1 and SSAO. Its distinct substitution pattern may confer a unique selectivity profile, enabling researchers to dissect the roles of these enzymes in complex biological systems [1]. This is particularly relevant in studies of leukocyte trafficking, inflammation, and metabolic disorders where VAP-1 is implicated [1].

Synthetic Intermediate for Advanced Pharmaceutical Building Blocks

Owing to its dual amine functionality (primary and tertiary), this compound can serve as a versatile synthetic intermediate. The 3-(aminomethyl)benzyl group can be further derivatized to create more complex molecules with tailored properties. This is especially useful in the synthesis of labeled analogs (e.g., deuterated compounds) for mass spectrometry or in the preparation of focused chemical libraries for high-throughput screening .

Comparative Pharmacological Studies on Species-Specific Enzyme Inhibition

Given the known species differences in VAP-1 inhibitor sensitivity, this compound is ideally suited for comparative pharmacology studies across rodent and human enzyme assays [1]. Such studies are critical for validating preclinical animal models and predicting the translational efficacy of VAP-1-targeted therapies. The compound's distinct structure may reveal novel species-selectivity trends not observed with other benzylamine inhibitors.

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